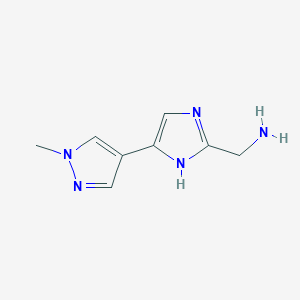
4-Chloro-5-phenyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-phenyloxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with phenylglycine in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-phenyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation reactions can lead to the formation of oxazole N-oxides .
Applications De Recherche Scientifique
4-Chloro-5-phenyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism by which 4-Chloro-5-phenyloxazole exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
- 4-Chloro-5-methyloxazole
- 4-Chloro-5-ethyloxazole
- 4-Chloro-5-isopropyloxazole
Comparison: Compared to these similar compounds, 4-Chloro-5-phenyloxazole is unique due to the presence of the phenyl group, which significantly influences its chemical reactivity and biological activity. The phenyl group can enhance the compound’s stability and its ability to interact with various molecular targets, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H6ClNO |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
4-chloro-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C9H6ClNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
ODBCEDGHOYWPGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

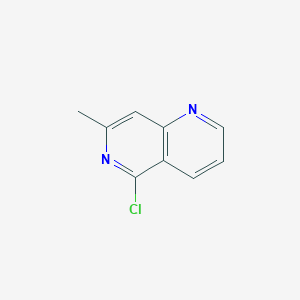
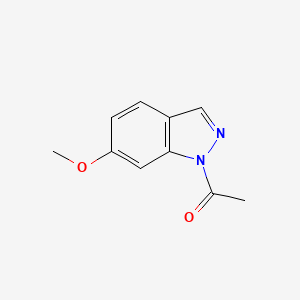
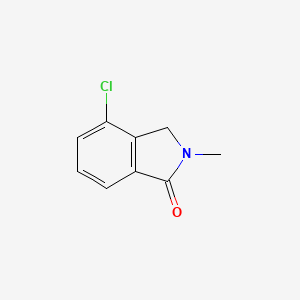
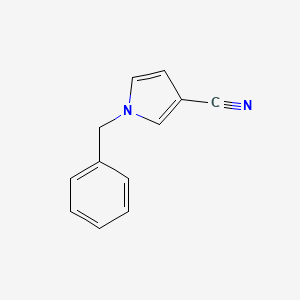

![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

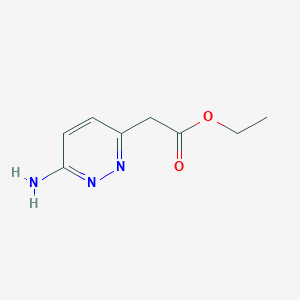
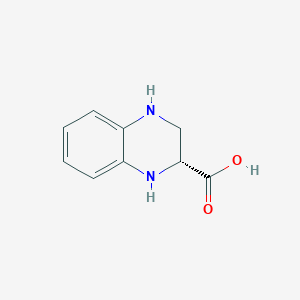

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
